Cas no 89179-64-6 (6-Methoxypyridazin-4-amine)

6-メトキシピリダジン-4-アミンは、ピリダジン骨格にメトキシ基とアミン基が導入された複素環式化合物です。分子式C5H7N3Oで表され、医薬品中間体や農薬合成において重要な役割を果たします。特に、選択的な反応性を示すため、精密な構造改変が可能です。メトキシ基の電子供与性により、求電子置換反応が促進される特性を持ち、官能基変換の幅広い応用が期待されます。また、安定性に優れ、保管や取り扱いが比較的容易である点も特徴です。有機合成化学や創薬研究分野での利用価値が高い化合物です。

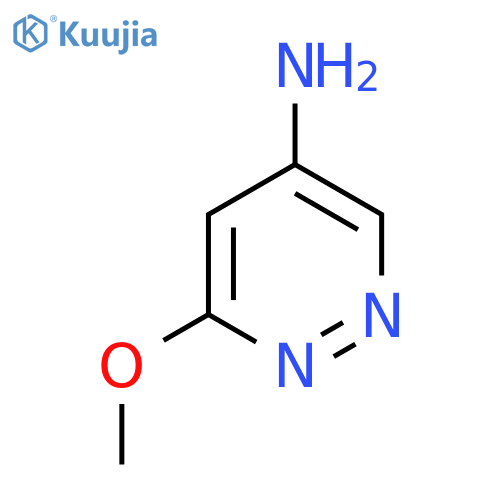

6-Methoxypyridazin-4-amine structure

商品名:6-Methoxypyridazin-4-amine

6-Methoxypyridazin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-METHOXYPYRIDAZIN-4-AMINE

- 4-Pyridazinamine, 6-methoxy-

- 5-AMINO-3-METHOXYPYRIDAZINE

- AB76247

- 6-Methoxy-4-pyridazinamine (ACI)

- Pyridazine, 5-amino-3-methoxy- (7CI)

- MFCD19208515

- SY251452

- AKOS006362810

- 4-Amino-6-methoxypyridazine

- BS-44571

- 89179-64-6

- DB-186414

- CS-0458624

- 6-Methoxy-4-pyridazinamine

- DTXSID901311429

- SCHEMBL15938346

- AC8536

- 6-Methoxypyridazin-4-amine

-

- インチ: 1S/C5H7N3O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3,(H2,6,8)

- InChIKey: RMXQTKHPBXYBAP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC(=CN=N1)N

計算された属性

- せいみつぶんしりょう: 125.058911855g/mol

- どういたいしつりょう: 125.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 88.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61

- 疎水性パラメータ計算基準値(XlogP): -0.5

6-Methoxypyridazin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A582983-250mg |

6-Methoxypyridazin-4-amine |

89179-64-6 | 95% | 250mg |

$140.0 | 2025-02-21 | |

| Enamine | EN300-365783-10.0g |

6-methoxypyridazin-4-amine |

89179-64-6 | 10.0g |

$3253.0 | 2023-03-02 | ||

| eNovation Chemicals LLC | Y1223741-1g |

6-Methoxypyridazin-4-amine |

89179-64-6 | 95% | 1g |

$960 | 2024-06-03 | |

| Ambeed | A582983-100mg |

6-Methoxypyridazin-4-amine |

89179-64-6 | 95% | 100mg |

$65.0 | 2025-02-21 | |

| Alichem | A029196461-10g |

6-Methoxypyridazin-4-amine |

89179-64-6 | 95% | 10g |

$2729.58 | 2023-08-31 | |

| 1PlusChem | 1P01QHU7-100mg |

4-Pyridazinamine, 6-methoxy- |

89179-64-6 | 95% | 100mg |

$133.00 | 2024-04-20 | |

| 1PlusChem | 1P01QHU7-1g |

4-Pyridazinamine, 6-methoxy- |

89179-64-6 | 95% | 1g |

$679.00 | 2024-04-20 | |

| Aaron | AR01QI2J-100mg |

4-Pyridazinamine, 6-methoxy- |

89179-64-6 | 95% | 100mg |

$68.00 | 2025-02-12 | |

| Aaron | AR01QI2J-5g |

4-Pyridazinamine, 6-methoxy- |

89179-64-6 | 95% | 5g |

$1988.00 | 2023-12-14 | |

| eNovation Chemicals LLC | D779527-1g |

4-Amino-6-methoxypyridazine |

89179-64-6 | 95% | 1g |

$825 | 2025-02-26 |

6-Methoxypyridazin-4-amine 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

89179-64-6 (6-Methoxypyridazin-4-amine) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89179-64-6)6-Methoxypyridazin-4-amine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):256.0/741.0

atkchemica

(CAS:89179-64-6)6-Methoxypyridazin-4-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ